molecular formula C16H12F3N3O2S B2625577 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1351591-32-6

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2625577
CAS No.: 1351591-32-6
M. Wt: 367.35
InChI Key: GOWLCBISKHKBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxybenzo[d]thiazole ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-methoxybenzo[d]thiazole-2-amine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can selectively bind to target molecules and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both a methoxybenzo[d]thiazole ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-24-11-7-4-8-12-13(11)21-15(25-12)22-14(23)20-10-6-3-2-5-9(10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWLCBISKHKBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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